![molecular formula C9H8BNO3 B2625360 [3-(1,3-Oxazol-5-yl)phenyl]boronic acid CAS No. 902775-28-4](/img/structure/B2625360.png)
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid
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Description
“[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” is a boronic acid derivative that has a phenyl substituted with an oxazole ring . It is a compound with the molecular formula C9H8BNO3 and a molecular weight of 188.98 .
Synthesis Analysis
The synthesis of oxazoline-based compounds, such as “[3-(1,3-Oxazol-5-yl)phenyl]boronic acid”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Various chemical reactions involving oxazoline-based compounds have been reported, including direct arylation of oxazoles with high regioselectivity .Scientific Research Applications
Corrosion Inhibition for Mild Steel
3-OYA: has been investigated as a highly efficient corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions . Its protective adsorption layer on the mild steel surface inhibits corrosion, making it valuable for industrial infrastructure and equipment longevity.
Anticancer Activity
In addition to its corrosion inhibition properties, 3-OYA shows promise in cancer research. Derivatives of this compound have demonstrated cytostatic activity against human cell lines, including glioma, ovarian, prostate, and melanoma . Further exploration of its potential as an anticancer agent is warranted.
Antiviral Properties
Researchers have synthesized derivatives of 3-OYA and evaluated their biological activities. Notably, a derivative exhibited antiviral activity against SARS-CoV-2 . Investigating its mechanism of action and potential therapeutic applications could be valuable.
properties
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRWUFTUVHYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid |
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